molecular formula C7H12N2O4 B2401401 methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate CAS No. 321391-94-0

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2401401
CAS No.: 321391-94-0
M. Wt: 188.183
InChI Key: FQMXGGYICXIXPH-UHFFFAOYSA-N
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Description

Methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C7H12N2O4 and its molecular weight is 188.183. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

Research has explored modifying the structure of similar compounds, like pyrido[1,2-a]pyrimidine derivatives, to optimize their biological properties. Modifications like methylation at specific positions in the pyridine moiety have shown increased biological activity in certain derivatives, as evidenced in the study of analgesic properties of these compounds (Ukrainets et al., 2015).

Synthesis via Relay Catalytic Cascade Reactions

Methyl 4-aminopyrrole-2-carboxylates, structurally similar to Methyl 1-(aminocarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate, have been synthesized using a relay catalytic cascade reaction. This approach utilizes a FeCl2/Et3N binary catalytic system and leads to the formation of pyrrolylpyridinium salts followed by hydrazinolysis, demonstrating a versatile method for synthesizing pyrrolidine derivatives (Galenko et al., 2015).

Potential as Bidentate Chelating Agents

Studies have investigated pyridinecarboxylic acids like 1-methyl-3-hydroxy-4-pyridinecarboxylic acid for their potential as bidentate chelating agents, especially in iron(III) complexation. These compounds show a lower efficiency compared to other chelators but greater than their non-methylated analogs, suggesting potential applications in chelation therapy (Marco et al., 2007).

Alzheimer's Therapy Applications

N-Aryl-substituted 2-methyl-3-hydroxy-4(1H)-pyridinones, related to the compound , have been assessed for their potential in Alzheimer's therapy. The basic pyridinone framework's properties as a low-toxicity metal chelator, antioxidant, and antibacterial agent inspire the development of multifunctional pro-ligands with potential applications in treating neurodegenerative diseases (Scott et al., 2011).

DNA Interaction and Docking Studies

Novel Schiff base ligands derived from similar compounds have been investigated for their DNA binding properties. These studies, which include docking studies, suggest potential applications in drug development due to the observed DNA interaction activities of these compounds (Kurt et al., 2020).

Properties

IUPAC Name

methyl 1-carbamoyl-4-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c1-13-6(11)5-2-4(10)3-9(5)7(8)12/h4-5,10H,2-3H2,1H3,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMXGGYICXIXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.